3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H2Cl2F4O. It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This compound is used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid+SOCl2→3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride+SO2+HCl
This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: The compound can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: The reaction is carried out in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid: Formed from hydrolysis.
Benzyl alcohol derivative: Formed from reduction.
Scientific Research Applications
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) on the benzene ring enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce the benzoyl moiety into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)benzoyl chloride
- 2-Fluoro-5-(trifluoromethyl)benzoyl chloride
- 3-Fluoro-5-(trifluoromethyl)benzoyl chloride
Uniqueness
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride is unique due to the specific arrangement of chloro, fluoro, and trifluoromethyl groups on the benzene ring. This specific substitution pattern imparts distinct electronic and steric properties, influencing its reactivity and applications. Compared to similar compounds, it offers a unique combination of electrophilicity and steric hindrance, making it valuable in selective synthetic transformations .
Properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F4O/c9-5-2-3(8(12,13)14)1-4(6(5)11)7(10)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXKIEVIKMYSCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378709 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-03-5 | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261763-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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